molecular formula C19H16Cl2N6O3 B2416387 N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396675-54-9

N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2416387
CAS No.: 1396675-54-9
M. Wt: 447.28
InChI Key: USENHTWFYFCYFH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N6O3 and its molecular weight is 447.28. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N6O3/c20-11-1-8-16(15(21)9-11)30-10-17(28)22-12-4-6-14(7-5-12)27-25-18(24-26-27)19(29)23-13-2-3-13/h1,4-9,13H,2-3,10H2,(H,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USENHTWFYFCYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A cyclopropyl group
  • A tetrazole moiety
  • A dichlorophenoxyacetamido group

This unique combination may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It is hypothesized to interact with specific receptors or enzymes, leading to downstream effects that can alter cellular functions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
  • Receptor Modulation : It might act as an agonist or antagonist at specific receptors, influencing physiological responses such as pain perception and immune response.

Anti-inflammatory Effects

Studies on related compounds indicate that they may possess anti-inflammatory properties. For example, sulfonamide-containing derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes . The target compound's structural features suggest it could similarly inhibit COX-2 or other inflammatory mediators.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds similar to this compound have been shown to reduce inflammation and pain responses significantly. These findings support the hypothesis that the compound may exert similar effects in vivo.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the tetrazole and phenyl groups can enhance biological activity. For example, the presence of electron-withdrawing groups like chlorine has been associated with increased potency against specific targets .
  • Clinical Relevance : The potential application of this compound in treating inflammatory diseases or infections could be significant. Future clinical trials will be essential to establish efficacy and safety profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide?

  • Methodological Answer : The synthesis involves sequential coupling reactions. Key steps include:

  • Tetrazole ring formation : Use sodium azide or similar reagents under controlled pH and temperature (40–60°C) .
  • Amide bond formation : Employ coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Cyclopropylamine introduction : React with cyclopropylamine under basic conditions (e.g., 2,6-lutidine) to ensure regioselectivity .
    • Key Challenges : Impurities from incomplete coupling steps; monitor via TLC (hexane:ethyl acetate, 9:3) and purify via column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~446.4 g/mol) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys) .

Q. How can reaction mechanisms for key steps (e.g., tetrazole ring formation) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress under varying temperatures (25–60°C) and pH conditions to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁵N-labeled sodium azide to trace nitrogen incorporation into the tetrazole ring .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies .

Advanced Research Questions

Q. What strategies improve scalability without compromising yield or purity?

  • Methodological Answer :

  • Flow Chemistry : Optimize continuous flow systems for tetrazole formation, reducing reaction time from hours to minutes .
  • Solvent Recycling : Recover DMF or DCM via fractional distillation to reduce costs and waste .
  • Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to automate quality control during scale-up .
    • Challenges : Exothermic reactions during scaling require precise temperature control .

Q. How can computational tools predict biological activity or target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs with known bioactivity to predict IC₅₀ values .
  • MD Simulations : Simulate binding dynamics over 100+ ns to assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in spectral data or reaction outcomes?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies .
  • Isomer Identification : Use chiral HPLC to separate and characterize regioisomers or stereoisomers .
  • Error Analysis : Apply Bayesian statistics to quantify uncertainty in spectral interpretations .

Q. What methodologies identify degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 37°C .
  • LC-MS/MS Analysis : Use reverse-phase C18 columns and electrospray ionization (ESI) to detect and quantify degradation fragments .
  • Stability-Indicating Assays : Validate methods per ICH guidelines Q1A(R2) to ensure specificity .

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